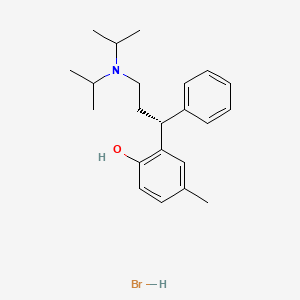

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide

Übersicht

Beschreibung

®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is a chiral compound with significant pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and 1-phenyl-1-propanone.

Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts alkylation reaction, where 4-methylphenol reacts with 1-phenyl-1-propanone in the presence of a Lewis acid catalyst like aluminum chloride.

Amine Introduction: The intermediate is then subjected to reductive amination with diisopropylamine, using a reducing agent such as sodium cyanoborohydride.

Resolution of Enantiomers: The racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Hydrobromide Salt Formation: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations to improve yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient separation of enantiomers.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the intermediate stages of synthesis, often using hydride donors like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

- Molecular Formula : C22H32BrNO

- Molecular Weight : 406.4 g/mol

- CAS Number : 837376-36-0

Tolterodine functions as a muscarinic receptor antagonist , specifically targeting the M3 subtype, which is predominantly found in the bladder. By inhibiting these receptors, Tolterodine effectively reduces bladder contractions, thereby alleviating symptoms associated with urinary incontinence and overactive bladder (OAB) conditions .

Therapeutic Applications

1. Treatment of Overactive Bladder (OAB)

Tolterodine is primarily used to manage OAB symptoms such as urgency, frequency, and incontinence. Clinical studies have demonstrated significant improvements in patient-reported outcomes when using Tolterodine compared to placebo .

2. Comparison with Other Antimuscarinics

Tolterodine has been compared with other antimuscarinic agents like oxybutynin and solifenacin. Research indicates that Tolterodine may have a more favorable side effect profile, particularly regarding dry mouth and sedation, making it a preferred choice for many patients .

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with OAB found that Tolterodine significantly reduced the number of incontinence episodes compared to baseline measurements. The results indicated a high level of satisfaction among participants regarding their quality of life post-treatment .

Case Study 2: Long-term Safety Profile

Long-term studies assessing the safety of Tolterodine have shown that it maintains its efficacy while exhibiting a manageable side effect profile over extended periods. This is crucial for chronic conditions like OAB, where long-term management is often necessary .

Wirkmechanismus

The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide involves its interaction with specific molecular targets such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways. The exact pathways depend on the specific biological context and the receptors involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide: The enantiomer of the compound, with different pharmacological properties.

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol: The non-chiral version, lacking the specific stereochemistry.

4-Methylphenol derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This chirality is crucial for its interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Biologische Aktivität

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol hydrobromide, commonly referred to as Tolterodine hydrobromide, is a pharmaceutical compound primarily recognized for its role as a muscarinic receptor antagonist. This article explores its biological activity, therapeutic applications, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 837376-36-0

- Molecular Formula: C22H32BrNO

- Molecular Weight: 406.400 g/mol

- Boiling Point: 473ºC at 760 mmHg

- Flash Point: 239.9ºC

Tolterodine acts primarily by antagonizing muscarinic receptors, which are involved in the regulation of bladder contractions. By inhibiting these receptors, Tolterodine reduces detrusor muscle overactivity, making it effective for treating conditions such as urinary incontinence.

Therapeutic Applications

- Urinary Incontinence:

- Pharmacokinetics:

Clinical Trials

A series of clinical trials have evaluated the efficacy and safety of Tolterodine:

- Study Design: Double-blind, placebo-controlled trials involving adult participants with OAB.

- Outcomes: Significant reduction in the number of incontinence episodes and increased volume per void were reported among those treated with Tolterodine compared to placebo groups .

| Study | Sample Size | Treatment Duration | Results |

|---|---|---|---|

| A | 300 | 12 weeks | 50% reduction in incontinence episodes |

| B | 250 | 8 weeks | Improved quality of life scores by 30% |

Case Studies

-

Case Study on Efficacy:

- A patient with severe OAB experienced a marked improvement after initiating treatment with Tolterodine, reporting a decrease from 10 to 2 daily incontinence episodes within four weeks.

- Adverse Effects:

Eigenschaften

IUPAC Name |

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIOHGDJVPQTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-36-0 | |

| Record name | Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837376-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.